2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-10-16-12(18-17-10)21-6-8(20)14-11-15-9(22-19-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,19,20)(H3,13,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJFUTRSUUGWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a hybrid molecule that incorporates both triazole and thiadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound's molecular formula is , with a molecular weight of approximately 286.35 g/mol. It features a triazole ring that contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
The incorporation of a triazole moiety has been linked to enhanced antifungal activity, particularly against resistant strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The target compound's structure suggests it may also exhibit similar effects:
- Cell Viability Assays : In vitro studies have demonstrated that related thiadiazole compounds reduce cell viability in various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole derivative | LoVo | 2.44 |
| Thiadiazole derivative | MCF-7 | 23.29 |
These findings suggest that the target compound may also possess significant anticancer properties due to its structural similarities.
Anticonvulsant Activity
The anticonvulsant activity of thiadiazole derivatives has been documented in various studies. Compounds with similar structures have been evaluated in seizure models:
- Maximal Electroshock Test : Compounds similar to the target showed protective effects against seizures induced by maximal electroshock .
The biological activity of the target compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole and thiadiazole rings may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Binding : These compounds may bind to specific receptors or ion channels involved in neurotransmission or cellular signaling pathways.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against common bacterial strains and found that compounds with phenyl substitutions exhibited enhanced antibacterial properties.
- Anticancer Screening : Another research focused on the synthesis and testing of thiadiazole derivatives against multiple cancer cell lines, revealing promising results that warrant further investigation into the target compound.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing the triazole and thiadiazole moieties. For instance, derivatives like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated significant antibacterial effects against various plant pathogens such as Xanthomonas oryzae and Fusarium graminearum . The compound's structure allows for interaction with microbial targets, enhancing its efficacy.
| Compound Name | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo) | X. oryzae pv. oryzicola | 30% |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo) | X. oryzae pv. oryzae | 56% |
Antitumor Activity
Compounds derived from this scaffold have shown promising results in antitumor assays. A study indicated that several derivatives exhibited significant inhibitory effects against breast cancer cell lines (MDA-MB-231), with some compounds outperforming the standard chemotherapeutic agent cisplatin . The structure of these compounds allows for selective targeting of cancer cells.
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 | 3.3 |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 33.74 |
Antiviral Activity
The antiviral potential of derivatives containing the triazole ring has been explored with some success against tobacco mosaic virus (TMV). Certain synthesized compounds have shown good to excellent activities against TMV in bioassays . This suggests that the structural components of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide could be critical in developing antiviral agents.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide): Key Differences: Replaces the 5-amino group with a pyridinyl substituent and introduces ethyl groups on the triazole and phenyl rings. Functional Impact: VUAA1 is a potent agonist of insect Orco ion channels, whereas the target compound’s amino group may favor interactions with mammalian targets . Bioactivity: VUAA1’s pyridinyl group enhances π-π stacking, critical for insect receptor binding, while the amino group in the target compound could improve solubility for systemic applications .
- OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide): Key Differences: Features a 4-pyridinyl group and isopropylphenyl substitution.
Anti-Exudative Activity Analogs
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives: Key Differences: Substitutes the phenyl-thiadiazole with furan and varies N-acetamide groups. Bioactivity: Demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The target compound’s phenyl-thiadiazole may enhance stability but reduce solubility .
Derivatives with Chlorophenyl and Pyridyl Modifications
- 2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Chlorophenyl)Acetamide: Key Differences: Incorporates a 2-pyridyl group and 3-chlorophenyl substitution.
2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methylphenyl)Acetamide (7a) :
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Analogues
*Predicted using computational tools due to lack of experimental data.
Research Findings and Implications
- Bioactivity Trends: Amino-substituted triazoles (e.g., target compound) show enhanced hydrogen-bond donor capacity, favoring interactions with polar enzyme active sites. In contrast, pyridinyl or chlorophenyl groups (e.g., VUAA1, ) improve hydrophobic binding but may reduce solubility .
- Synthetic Challenges : The target compound’s phenyl-thiadiazole moiety requires multi-step synthesis, whereas furan or pyridinyl analogs () are more straightforward to functionalize .
- Drug-Likeness : Computational studies () suggest the target compound’s LogP (~2.8) aligns with Lipinski’s rule of five, but its high molecular weight (≥400 Da) may limit oral bioavailability compared to smaller analogs like OLC-12 .
Preparation Methods
Synthetic Strategies for Core Heterocyclic Systems
Formation of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thioamide precursors. A validated approach involves reacting benzothioamide with nitrile derivatives under thermal conditions. For the target compound, the phenyl-substituted thiadiazole is prepared by heating benzothioamide with cyanogen bromide in anhydrous ethanol at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic nitrile carbon, followed by cyclodehydration to yield 5-phenyl-1,2,4-thiadiazol-3-amine (Fig. 1A).
Key Reaction Conditions
Synthesis of the Triazole-Sulfanyl Acetic Acid Moiety
The triazole component is prepared by cyclizing thiosemicarbazide with glyoxylic acid in aqueous HCl. This yields 5-amino-1H-1,2,4-triazole-3-thiol , which is subsequently alkylated with chloroacetic acid in a basic medium (pH 10–11) to form 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid . The thiol group undergoes nucleophilic substitution with the α-chloroacetate, facilitated by NaOH.
Optimization Insights
Amide Bond Formation
The final step involves coupling the thiadiazole amine with the triazole-sulfanyl acetic acid. The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl chloride is reacted with 5-phenyl-1,2,4-thiadiazol-3-amine in pyridine to form the acetamide bond. Pyridine neutralizes HCl, shifting the equilibrium toward product formation.
Critical Parameters
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
Infrared Spectroscopy (IR)
- N-H Stretch : 3320 cm⁻¹ (thiadiazole amine) and 3285 cm⁻¹ (triazole amine).
- C=O Stretch : 1665 cm⁻¹ (amide carbonyl).
- C-S-C Bend : 690 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
- Thiadiazole protons : δ 8.21 (s, 1H, H-2).
- Phenyl group : δ 7.45–7.52 (m, 5H).
- Acetamide methylene : δ 4.12 (s, 2H).
Mass Spectrometry
Comparative Analysis of Methodologies
Microwave-assisted synthesis reduces reaction time for thiadiazole formation from 6 hours to 45 minutes, improving yields to ~78%.
Challenges and Practical Considerations
Q & A
Q. What are the established synthetic protocols for preparing 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide?
The compound is synthesized via nucleophilic substitution reactions. A typical method involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under alkaline conditions (e.g., aqueous KOH). The reaction mixture is purified by recrystallization from ethanol, yielding the target compound. Structural confirmation is achieved through ¹H NMR, IR spectroscopy, LC-MS, and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- ¹H NMR : Identifies proton environments, such as the sulfanyl (-S-) linkage and aromatic protons.
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch of the acetamide at ~1650–1700 cm⁻¹).
- LC-MS : Validates molecular weight and purity.
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S content) .
Q. How are computational tools like PASS and molecular docking used to predict biological activity?
The PASS (Prediction of Activity Spectra for Substances) program predicts potential biological targets (e.g., enzyme inhibition, receptor modulation) based on structural similarity to known bioactive compounds. Molecular docking refines these predictions by simulating ligand-receptor interactions (e.g., binding affinity to kinases or inflammatory mediators). These methods prioritize compounds for in vitro/in vivo testing .
Advanced Research Questions
Q. How can researchers design analogs to optimize bioactivity while minimizing toxicity?
Structure-activity relationship (SAR) studies focus on modifying substituents:
- Triazole ring : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Thiadiazole moiety : Varying phenyl substituents to improve lipophilicity and membrane permeability.
- Sulfanyl linker : Replacing with sulfonyl (-SO₂-) to alter metabolic stability. Derivatives are synthesized using parallel combinatorial chemistry and screened via high-throughput assays .
Q. What experimental models validate anti-inflammatory or anticancer activity?
- In vitro : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression (anti-inflammatory) or MTT assays on cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity.
- In vivo : Rat models of formalin-induced edema assess anti-exudative activity (AEA) by quantifying paw volume reduction. For anticancer studies, xenograft models evaluate tumor growth inhibition .
Q. How should conflicting bioactivity data between computational predictions and experimental results be resolved?
- Verify synthesis purity : Re-characterize compounds using HPLC and 2D NMR to rule out impurities.
- Optimize assay conditions : Adjust pH, temperature, and cell viability endpoints (e.g., ATP vs. resazurin assays).
- Orthogonal validation : Confirm targets via Western blot (protein expression) or SPR (binding kinetics) .
Q. What strategies improve compound stability under physiological conditions?
Q. How can crystallography elucidate binding modes with biological targets?
X-ray crystallography of the compound co-crystallized with target proteins (e.g., COX-2 or EGFR kinase) reveals critical interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing). This guides rational optimization of substituent geometry .
Q. What methodologies assess in vivo pharmacokinetics and toxicity?
- Pharmacokinetics : Conduct bioavailability studies in rodents (IV/PO administration) with LC-MS/MS quantification of plasma levels.
- Toxicity : Acute toxicity (LD₅₀) in mice and subchronic studies (28-day repeat dosing) with histopathological analysis .
Q. How can cross-disciplinary approaches enhance mechanistic understanding?
Integrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
